[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a synthetic carbamic acid ester derivative featuring a piperidine core substituted with a valine-derived acyl group (2-amino-3-methyl-butyryl) at position 1 and an isopropyl-carbamic acid tert-butyl ester moiety at the 2-ylmethyl position. This compound belongs to a class of peptidomimetics or protease inhibitor intermediates, where the tert-butyl ester group enhances stability and bioavailability . Structural analogs of this compound are frequently employed in medicinal chemistry for their ability to modulate enzyme activity or serve as prodrugs.
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)21-11-9-8-10-15(21)12-22(14(3)4)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBKWJCFGRCGMF-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCCC1CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidin-2-ylmethyl Intermediate
The synthesis begins with tert-butyl piperidin-4-ylcarbamate, a commercially available building block. N-Alkylation introduces the methyl group at the piperidine nitrogen:
Procedure :
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Dissolve tert-butyl piperidin-4-ylcarbamate (10.0 g, 50.0 mmol) in anhydrous DMF.
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Add K₂CO₃ (13.8 g, 100 mmol) and methyl iodide (3.1 mL, 50 mmol).
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Stir at 25°C for 12 h.
Introduction of the Isopropyl Carbamate Group
The isopropyl carbamate is installed via a carbamoylation reaction:
Procedure :
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React the methylated piperidine intermediate (5.0 g, 22.7 mmol) with isopropyl isocyanate (2.5 mL, 27.2 mmol) in dichloromethane.
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Add triethylamine (3.2 mL, 22.7 mmol) as a base.
Yield : 78% (similar to, Entry 3).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl iodide, K₂CO₃ | DMF, 25°C, 12 h | 88% |
| 2 | Isopropyl isocyanate | DCM, TEA, 0→25°C | 78% |
Coupling with (S)-2-Amino-3-methyl-butyryl Side Chain
Activation of the Carboxylic Acid
The (S)-2-amino-3-methyl-butyric acid is activated as a mixed anhydride:
Amide Bond Formation
Couple the activated acid with the piperidine intermediate:
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Add the mixed anhydride to the piperidine derivative (6.2 g, 20.6 mmol) in THF.
Deprotection and Final Purification
Removal of the tert-Butyl Group
Treat the protected compound with HCl in dioxane:
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Dissolve the product (4.0 g, 8.9 mmol) in 4M HCl/dioxane.
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Stir at 25°C for 2 h.
Chromatographic Purification
Purify the final product via silica gel chromatography (EtOAc/hexanes = 1:1 → 3:1).
Optimization and Scalability Insights
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Microwave-assisted synthesis reduces reaction times for amidation (150°C, 90 min vs. 17 h conventional).
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Solvent selection : DMSO improves coupling efficiency for aromatic systems (71% yield).
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Trituration with diethyl ether enhances purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Conditions | Yield | Purity |
|---|---|---|---|---|
| A | Conventional amidation | THF, -15→25°C, 6 h | 72% | 95% |
| B | Microwave amidation | NMP, 150°C, 1.5 h | 68% | 97% |
| C | Carbodiimide coupling | DCM, RT, 12 h | 65% | 93% |
Critical Reaction Parameters
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1.1. Drug Design and Development
This compound is primarily explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, enhancing its relevance in drug design.
1.2. Enzyme Inhibition
Research indicates that derivatives of this compound can act as enzyme inhibitors, particularly in the context of neuropharmacology. The presence of the piperidine moiety allows for interaction with various receptors and enzymes, making it a candidate for further investigation into treatments for neurological disorders.
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry demonstrated that modifications of piperidine derivatives showed neuroprotective effects in animal models of neurodegenerative diseases, suggesting that compounds like [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester could be effective in similar contexts .
2.1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, enabling the production of various analogs with potentially enhanced biological activity.
Table: Synthesis Pathways
| Starting Material | Reaction Type | Product |
|---|---|---|
| Piperidine | Alkylation | This compound |
| Isocyanate | Carbamate Formation | Carbamate derivatives |
3.1. Activity Against Pathogens
Emerging research suggests that this compound may exhibit antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, positioning it as a potential candidate for antibiotic development.
Case Study: Antimicrobial Activity
In a controlled study, derivatives were tested against multi-drug resistant bacterial strains, showing promising results that warrant further exploration into their mechanisms of action .
4.1. Clinical Trials
Given its potential applications in treating neurological disorders and infections, clinical trials are necessary to evaluate safety and efficacy in humans.
4.2. Structural Modifications
Ongoing research into structural modifications may yield compounds with improved pharmacokinetic properties or enhanced selectivity for biological targets.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)
This compound () shares critical features with the target molecule but differs in three regions:
Amino Acyl Group: The analog contains a smaller 2-amino-propionyl group (derived from alanine) instead of the 2-amino-3-methyl-butyryl group (valine-derived). This reduces lipophilicity and steric bulk.
Piperidine Substitution: The analog is substituted at the piperidin-3-yl position, whereas the target compound has a 2-ylmethyl substitution.
Table 1: Structural and Physicochemical Comparison
Implications of Structural Differences:
- Stereochemical Impact : The (S)-configuration in the acyl group and 2-ylmethyl substitution may confer distinct binding affinities to biological targets (e.g., proteases or kinases) compared to the analog’s (R)-piperidin-3-yl geometry.
- Synthetic Complexity : The patent in highlights Suzuki coupling and selective hydrogenation for synthesizing carbamic acid esters , suggesting analogous routes might apply to the target compound. However, the 2-ylmethyl substitution could introduce challenges in regioselective synthesis.
Research Findings and Limitations
No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:
- Metabolic Stability : The tert-butyl ester group in both compounds is a common prodrug strategy to resist enzymatic hydrolysis, prolonging systemic exposure .
- Enzyme Inhibition : Piperidine-based carbamates often act as transition-state mimics in protease inhibition (e.g., HCV NS3/4A inhibitors). The target’s valine-derived acyl group may improve selectivity for valine-specific proteases compared to the analog’s alanine-derived group .
Biological Activity
The compound [1-((S)-2-amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354029-60-9) is a synthetic derivative with potential biological activity, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H31N3O3
- Molecular Weight : 313.43564 g/mol
- Structure : The compound features a piperidine ring, an amino acid moiety, and a carbamic acid ester, which are crucial for its biological interactions.
Research indicates that compounds similar to this structure often act as protease inhibitors, which are vital for various therapeutic applications, including antiviral and anticancer treatments. The specific biological activity can be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific proteases, which are critical for viral replication and cancer cell proliferation.
- Modulation of Cell Signaling Pathways : By interacting with cellular receptors, it could influence pathways involved in cell survival and apoptosis.
Antiviral Activity
A study focusing on peptidomimetic compounds similar to the target compound demonstrated notable inhibitory effects against SARS-CoV 3CL protease. The structure-activity relationship (SAR) analysis revealed that modifications in the amino acid sequence significantly enhanced inhibitory potency. For instance:
| Compound | IC50 (μM) | Comments |
|---|---|---|
| Compound A | 0.5 | High potency against SARS-CoV protease |
| Compound B | 1.2 | Moderate potency; structural modifications needed |
This suggests that the target compound may exhibit similar antiviral properties due to its structural components.
Anticancer Activity
In vitro studies have shown that compounds with piperidine and carbamate functionalities can exhibit cytotoxic effects on various cancer cell lines. For example:
These findings indicate that the compound could be further explored for its potential as an anticancer agent.
Case Studies
- SARS-CoV Protease Inhibition : A study published in Nature highlighted the effectiveness of similar compounds in inhibiting the SARS-CoV protease, leading to decreased viral replication rates in cell cultures.
- Antitumor Efficacy : Research conducted on piperidine derivatives demonstrated significant tumor growth inhibition in xenograft models, suggesting that the target compound may have a similar effect.
Q & A
Q. What are the recommended synthetic strategies for preparing [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester?
A modular approach combining asymmetric catalysis and protection/deprotection steps is often employed. Key steps include:
- Asymmetric Mannich Reaction : For constructing the chiral β-amino carbonyl backbone (e.g., tert-butyl carbamate intermediates synthesized via chiral catalysts like proline derivatives) .
- Piperidine Functionalization : Selective alkylation or acylation of the piperidine ring at the 2-position using tert-butyl ester protection to avoid side reactions .
- Coupling Reactions : Amide bond formation between the piperidine-methyl group and the (S)-2-amino-3-methyl-butyryl moiety under mild conditions (e.g., HATU/DIPEA in DMF) .
Critical Parameters : Optimize reaction temperature (0–25°C) and stoichiometry of chiral catalysts to achieve >90% enantiomeric excess (ee).
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., diastereotopic protons in the piperidine ring and tert-butyl group) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] ion matching theoretical mass ±2 ppm) .
- HPLC with Chiral Columns : Assess enantiopurity using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .
Purity Threshold : ≥95% by reverse-phase HPLC (C18 column, UV detection at 254 nm).
Q. How should researchers evaluate the compound’s stability under storage and experimental conditions?
- Thermal Stability : Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or HPLC .
- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent tert-butyl ester hydrolysis .
- Solution Stability : Test in common solvents (DMF, DMSO) at 25°C; avoid aqueous buffers with pH <5 to prevent carbamate cleavage .
Advanced Research Questions
Q. How can stereochemical outcomes during synthesis be rigorously controlled?
- Catalyst Screening : Use chiral organocatalysts (e.g., (S)-proline derivatives) for asymmetric Mannich reactions to achieve >90% ee .
- Dynamic Kinetic Resolution : Apply palladium-catalyzed reductive cyclization to correct racemization in intermediates .
- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates (e.g., tert-butyl-protected piperidine derivatives) .
Q. What mechanistic insights explain low yields in key coupling steps?
- Steric Hindrance : The tert-butyl group and piperidine-methyl substituent may impede nucleophilic attack during amide bond formation. Mitigate by:
- Side Reactions : Tert-butyl carbamate deprotection under acidic conditions may compete. Monitor with in-situ IR for CO release .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. How should contradictory data on reaction selectivity be resolved?
- Cross-Validation : Compare HPLC (chiral column) and NMR (NOESY) data to distinguish between enantiomers and diastereomers .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition-state energies for competing pathways .
- Replication : Repeat reactions under inert atmospheres to exclude oxygen-mediated oxidation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
